molecular formula C11H12F3NO B1611356 4-(3-(Trifluoromethyl)phenyl)morpholine CAS No. 189065-49-4

4-(3-(Trifluoromethyl)phenyl)morpholine

Cat. No.: B1611356
CAS No.: 189065-49-4
M. Wt: 231.21 g/mol
InChI Key: YLLQOPCLNNFYOK-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)phenyl)morpholine: is an organic compound that features a morpholine ring substituted with a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Trifluoromethyl)phenyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)aniline and morpholine.

    Reaction: The 3-(trifluoromethyl)aniline undergoes a nucleophilic aromatic substitution reaction with morpholine in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(3-(Trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the morpholine ring.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or chlorinating agents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary amines.

    Substitution: Introduction of halogen atoms or other electrophilic groups on the phenyl ring.

Scientific Research Applications

4-(3-(Trifluoromethyl)phenyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, it can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-(Trifluoromethyl)phenylmorpholine: Lacks the additional substitution on the phenyl ring.

    3-(Trifluoromethyl)phenylmorpholine: Similar structure but with the trifluoromethyl group in a different position.

    4-(3-(Trifluoromethyl)phenyl)piperidine: Contains a piperidine ring instead of a morpholine ring.

Uniqueness: 4-(3-(Trifluoromethyl)phenyl)morpholine is unique due to the presence of both the morpholine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these features makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial chemicals.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-2-1-3-10(8-9)15-4-6-16-7-5-15/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLQOPCLNNFYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572611
Record name 4-[3-(Trifluoromethyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189065-49-4
Record name 4-[3-(Trifluoromethyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.0 mmol of 4-chlorobenzotrifluoride, 2.4 mmol of morpholine, 2.8 mmol of potassium tert-butoxide, 0.4 mmol of lithium bromide, 1.0 mol-% (9.4 mg) of palladacycle (trans-di(μ-aceto)-bis[o[di-o-tolylphosphino)benzyl]dipalladium(II) in 10 ml of toluene are reacted according to the GWI to give 4-trifluoromethylphenylmorpholine and 3-trifluoromethylphenylmorpholine in the ratio 5:1 in 62% yield.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2.4 mmol
Type
reactant
Reaction Step One
Quantity
2.8 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
palladacycle
Quantity
9.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
trans-di(μ-aceto)-bis[o[di-o-tolylphosphino)benzyl]dipalladium(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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